1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione
Description
The compound 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione features a bicyclic 8-azabicyclo[3.2.1]octane core modified with a methylidene group at position 3 and a phenylbutane-1,4-dione moiety. This structure combines rigidity from the bicyclo system with functional groups that may enhance reactivity or biological interactions.
Properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-11-15-7-8-16(12-13)19(15)18(21)10-9-17(20)14-5-3-2-4-6-14/h2-6,15-16H,1,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYRMFFWSYWYQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione involves several steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through the stereocontrolled formation of the bicyclic structure from an acyclic starting material containing all the required stereochemical information . Industrial production methods often involve the use of advanced synthetic techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its unique structure also makes it a valuable tool in the study of molecular interactions and pathways .
Mechanism of Action
The mechanism of action of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs, their substituents, synthesis yields (where available), and characterization methods:
Key Observations
Core Structure Influence :
- The 8-azabicyclo[3.2.1]octane system (target compound and derivatives) provides a rigid scaffold that may enhance binding affinity in biological targets. In contrast, the 3-azabicyclo analog () demonstrates therapeutic relevance in Alzheimer’s disease, suggesting nitrogen position impacts target selectivity .
- Imidazolidine-2,4-dione derivatives () lack the bicyclo system but share functional groups (e.g., fluorinated aromatics), highlighting the role of substituents in stability and reactivity .
Substituent Effects: Fluorinated aromatic groups (e.g., 4-cyano-2-fluorophenyl in ) are common in bioactive compounds due to enhanced metabolic stability and lipophilicity . The target compound’s phenylbutanedione group may similarly influence pharmacokinetics. Electron-withdrawing groups (e.g., CF₃ in ) improve stability but reduce yields (47.7% vs. 68% for non-CF₃ analogs), a trade-off relevant to industrial synthesis .
Synthesis and Characterization :
- Yields for 8-azabicyclo derivatives in range from 50–72%, suggesting synthetic challenges dependent on substituent complexity. The target compound’s synthesis may face similar hurdles.
- Characterization methods (NMR, MS) are standard for verifying bicyclo systems and substituents, though crystallography tools like SHELX () or ORTEP () could further resolve structural details if applied .
Biological Activity
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione is a compound that has garnered interest in pharmacological research due to its structural similarity to known bioactive molecules and potential therapeutic applications. This article explores its biological activity, including receptor interactions, pharmacological effects, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structural features:
- Molecular Formula: CHN\O
- Molecular Weight: 229.32 g/mol
- CAS Number: 2320860-95-3
The structure includes a bicyclic system that is often associated with various biological activities, particularly in the context of opioid receptors.
Opioid Receptor Interaction
Research indicates that compounds related to the bicyclic structure of this compound exhibit significant interactions with opioid receptors:
- Delta Opioid Receptor Affinity: Studies have shown that related compounds demonstrate high affinity for the delta opioid receptor (DOR), acting as full agonists and stimulating GTPγS binding, which is indicative of receptor activation .
Analgesic Effects
The analgesic properties of the compound are noteworthy:
- Antinociceptive Activity: In animal models, compounds with similar structures have been reported to exhibit antinociceptive effects, suggesting potential use in pain management .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
| Property | Value |
|---|---|
| Solubility | Very soluble |
| Bioavailability Score | 0.55 |
| Log P (Octanol-Water Partition Coefficient) | 0.68 |
These properties indicate favorable absorption characteristics, which are essential for effective drug formulation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Delta Opioid Agonists: A series of N,N-dialkyl derivatives were synthesized and tested for their affinity towards delta opioid receptors, demonstrating significant analgesic properties through receptor activation mechanisms .
- Mu Opioid Receptor Antagonism: Research has identified compounds within the azabicyclo family that act as mu opioid receptor antagonists, potentially useful for conditions such as opioid-induced bowel dysfunction without affecting central analgesic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
